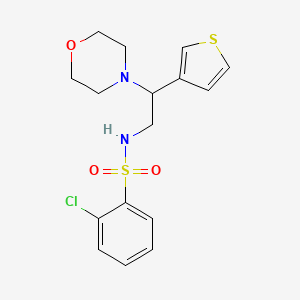

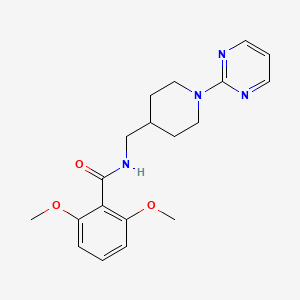

![molecular formula C13H18N2O B2664527 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone CAS No. 341966-01-6](/img/structure/B2664527.png)

1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone, also known as 4-DMAP, is an organic compound with a wide range of applications in the laboratory. It is a colorless, odorless solid that is soluble in water, ethanol, acetone, and other organic solvents. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the production of pharmaceuticals and other compounds. 4-DMAP has also been studied for its potential as an insecticide, and its biochemical and physiological effects on animals and humans.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Crystallographic Studies : The synthesis and crystallographic studies of azine derivatives, including those with a dimethylamino phenyl group, have been conducted. These studies involve microwave irradiation techniques for synthesis and single-crystal X-ray diffraction for characterization, revealing intermolecular and intramolecular hydrogen bonding interactions (Thomas O. Kurian et al., 2013).

Optical Properties

- Third-Order Optical Nonlinearities : Donor-acceptor molecules with dimethylamino phenyl donor moieties have been prepared, demonstrating substantial quinoid character in the donor rings and powerful third-order optical nonlinearities. These properties are crucial for developing new materials for optical applications (Chemical communications, 2005).

Sensing and Detection

- Selective Sensing of Metal Ions : Azine molecules containing a dimethylamino phenyl group have shown to be effective in selectively sensing and detecting Ag(+) ions through enhanced fluorescence upon metal binding. This characteristic is significant for the development of selective ion sensors (Debdas Ray et al., 2009).

Nonlinear Optical Absorption

- Novel Chalcone Derivatives : The synthesis of novel chalcone derivative compounds incorporating a dimethylamino phenyl group has been explored for their third-order nonlinear optical properties. These compounds exhibit a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical limiting devices (K. Rahulan et al., 2014).

Propiedades

IUPAC Name |

1-[4-(dimethylamino)phenyl]-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)9-15(12(13)16)11-7-5-10(6-8-11)14(3)4/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKOROJKFUJBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664444.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B2664450.png)

![N-(2,4-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664451.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide](/img/structure/B2664456.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2664459.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2664462.png)

![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664463.png)

![N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2664464.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2664465.png)